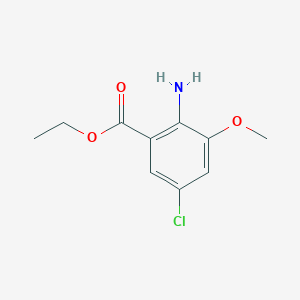

Ethyl 2-amino-5-chloro-3-methoxybenzoate

Description

Ethyl 2-amino-5-chloro-3-methoxybenzoate is a substituted benzoate ester characterized by three functional groups: an amino (-NH₂) at position 2, a chloro (-Cl) at position 5, and a methoxy (-OCH₃) at position 3 of the benzene ring. Its ethyl ester group (-COOCH₂CH₃) distinguishes it from related methyl or aryl esters. Key properties include:

- Molecular formula: C₁₀H₁₂ClNO₃

- Molecular weight: 229.66 g/mol (calculated).

- Spectral identification: NMR and MS data for its methyl analog (mthis compound) indicate characteristic aromatic proton shifts and fragmentation patterns, which can be extrapolated to the ethyl variant .

Properties

Molecular Formula |

C10H12ClNO3 |

|---|---|

Molecular Weight |

229.66 g/mol |

IUPAC Name |

ethyl 2-amino-5-chloro-3-methoxybenzoate |

InChI |

InChI=1S/C10H12ClNO3/c1-3-15-10(13)7-4-6(11)5-8(14-2)9(7)12/h4-5H,3,12H2,1-2H3 |

InChI Key |

GHHMGDBOSHYGAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Cl)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-5-chloro-3-methoxybenzoate can be synthesized through various synthetic routes. One common method involves the reaction of 2-amino-5-chloro-3-methoxybenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the ethyl ester derivative .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-chloro-3-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form amines.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents such as dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.

Oxidation: Products include nitro derivatives.

Reduction: Products include primary or secondary amines.

Scientific Research Applications

Ethyl 2-amino-5-chloro-3-methoxybenzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of bioactive compounds and pharmaceuticals.

Medicine: Research into its potential therapeutic properties, including anti-inflammatory and antimicrobial activities, is ongoing.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-chloro-3-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Methyl 2-amino-5-chloro-3-methoxybenzoate

Molecular formula: C₉H₁₀ClNO₃ Molecular weight: 215.64 g/mol Key differences:

- Synthesis: Prepared via diazotization and bromination using CuBr₂ and t-BuONO, followed by hydrolysis . The ethyl analog would require analogous steps with ethanol.

- Reactivity : The methyl group may limit lipophilicity, affecting bioavailability in drug design compared to the ethyl variant.

Ethyl 2-methoxybenzoate

Molecular formula : C₁₀H₁₂O₃

Molecular weight : 180.20 g/mol

Key differences :

- Lacks amino and chloro substituents, resulting in lower polarity and reactivity.

- Applications : Widely used as a flavoring agent or fragrance component due to its simpler structure and stability .

- Physical properties: Higher solubility in ethanol (≥50 mg/mL) compared to the amino/chloro-substituted analogs, which likely exhibit lower solubility due to hydrogen bonding from the -NH₂ group.

Ethyl 5-amino-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxylate

Molecular formula : C₁₃H₁₆N₄O₃

Molecular weight : 292.30 g/mol

Key differences :

- Contains a pyrazole ring fused with a pyrimidinone system, enabling π-π stacking interactions absent in benzoate esters.

- The amino group is part of a heterocyclic scaffold, offering distinct electronic properties for metal coordination or enzyme targeting.

Comparative Data Table

Research Findings and Functional Implications

- Electronic effects: The amino group in this compound acts as an electron donor, while the chloro group withdraws electrons, creating a polarized aromatic system. This contrasts with Ethyl 2-methoxybenzoate, where the methoxy group solely donates electrons .

- Synthetic utility: The amino group enables further derivatization (e.g., acylation or diazo coupling), making it valuable for constructing heterocycles like oxazoloquinolines (as seen in related PPA-mediated cyclizations ).

- Thermal stability : The ethyl ester’s longer alkyl chain may improve thermal stability compared to methyl analogs, though this requires experimental validation.

Biological Activity

Ethyl 2-amino-5-chloro-3-methoxybenzoate (EACMB) is an organic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, characterized by an ethyl ester group, an amino group, a chlorine atom, and a methoxy group, contributes to its reactivity and interaction with biological systems.

Chemical Structure and Properties

EACMB has the molecular formula C10H12ClNO3. The presence of the amino group allows for hydrogen bonding, while the methoxy and chloro groups enhance lipophilicity and membrane permeability, making it a candidate for drug development targeting specific enzymes or receptors.

The biological activity of EACMB is primarily attributed to its interaction with various molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.

- Hydrophobic Interactions : The chloro and methoxy groups may participate in hydrophobic interactions, enhancing binding affinity to target proteins.

Biological Activities

EACMB has been investigated for several biological activities:

- Antimicrobial Activity : Research indicates that EACMB exhibits antimicrobial properties against various pathogens. Its effectiveness is often assessed through minimum inhibitory concentration (MIC) assays.

- Anti-inflammatory Properties : Studies suggest that EACMB may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Enzyme Inhibition : EACMB has shown potential as an enzyme inhibitor, particularly in biochemical assays targeting specific metabolic pathways.

Case Studies

-

Antimicrobial Efficacy :

Strain Species MIC (μg/mL) Combination with EACMB (μg/mL) S117 E. coli >64 16 B64 K. pneumoniae >64 0.25 -

Enzyme Interaction Studies :

- In vitro studies have shown that EACMB interacts with specific enzymes involved in metabolic pathways, leading to inhibition of their activity. This suggests potential applications in drug design targeting these enzymes.

Synthetic Routes

EACMB can be synthesized through various methods, including:

- Esterification : The reaction of the corresponding acid with ethanol under acidic conditions.

- Substitution Reactions : The chloro group can be substituted with other nucleophiles, enhancing the compound's versatility in organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.